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1(2H)-Phthalazinone, 6-(hydroxymethyl)-

Cat. No.: B2717083
CAS No.: 102126-67-0
M. Wt: 176.175
InChI Key: NUTRUOLEFZMJMJ-UHFFFAOYSA-N
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Description

Significance of the Phthalazinone Heterocyclic Scaffold in Medicinal Chemistry

The phthalazinone core, a fused bicyclic system containing a pyridazinone ring fused to a benzene (B151609) ring, is recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov This designation stems from its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.govdaneshyari.com The versatility of the phthalazinone nucleus has made it a central feature in many bioactive compounds, driving the design and synthesis of novel therapeutic candidates. nih.govbenthamdirect.com

The significance of the phthalazinone scaffold is underscored by its presence in numerous compounds investigated for various therapeutic applications. Extensive research has demonstrated that derivatives of this scaffold exhibit a wide variety of biological properties, including anticancer, anti-inflammatory, analgesic, antidiabetic, antihypertensive, antithrombotic, and antimicrobial effects. nih.govnih.govdaneshyari.com

In oncology, the phthalazinone structure is a key component of potent enzyme inhibitors. nih.govbenthamdirect.com For instance, it forms the foundational structure for inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. osf.ioresearchgate.net Additionally, phthalazinone derivatives have been developed as inhibitors for other key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. nih.govbenthamdirect.com

The broad utility of this scaffold is summarized in the table below, which highlights the range of biological targets and pharmacological activities associated with phthalazinone derivatives.

Pharmacological ActivityBiological Target/MechanismReference
AnticancerPARP, VEGFR-2, EGFR, Aurora kinase, Proteasome, DNA topoisomerase inhibition nih.govbenthamdirect.com
Anti-inflammatoryCOX-2 inhibition osf.io
AntidiabeticAldose reductase inhibition daneshyari.comsci-hub.se
Antihypertensive/VasorelaxantMechanism varies daneshyari.comfayoum.edu.eg
Antimicrobial/AntifungalVarious mechanisms daneshyari.comosf.io
AntithromboticPlatelet aggregation inhibition fayoum.edu.eg
AnticonvulsantMechanism varies daneshyari.com

Overview of Hydroxymethyl Functionalization in Phthalazinone Derivatives

Functionalization of the core phthalazinone scaffold is a key strategy for modulating its pharmacokinetic properties and biological activity. The introduction of a hydroxymethyl group (-CH₂OH) is a common modification in medicinal chemistry used to influence a molecule's characteristics. This functional group can alter polarity, increase water solubility, and provide a new site for hydrogen bonding, which can be critical for interaction with biological targets.

The hydroxymethyl group can act as a structural anchor, a pharmacophore, or a bioisosteric replacement for other functional groups. Its presence can lead to enhanced binding affinity with receptors or enzymes. Furthermore, the hydroxyl group can serve as a metabolic site for phase II conjugation reactions, influencing the compound's metabolic profile.

In the context of phthalazinone derivatives, specific examples of hydroxymethyl functionalization have been reported in scientific literature. For instance, the synthesis of 7-ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone (also known as EG626) has been documented, with studies indicating its potential as an antiatherosclerotic agent through its inhibitory effects on platelet aggregation. osf.iosci-hub.se This highlights how the strategic placement of a hydroxymethyl group on the phthalazinone scaffold can yield compounds with specific and valuable biological activities. The hydroxymethyl moiety provides a handle for further chemical modification, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Research Trajectories and Contemporary Interests in 1(2H)-Phthalazinone, 6-(hydroxymethyl)-

While the broader class of phthalazinone derivatives has been extensively studied, academic research focusing specifically on 1(2H)-Phthalazinone, 6-(hydroxymethyl)- is not widely documented in publicly available literature. This suggests that the compound may be a novel entity with untapped potential or, more likely, a valuable synthetic intermediate for the construction of more complex molecules.

Contemporary interest in this particular compound can be inferred from the established significance of its constituent parts: the phthalazinone scaffold and the hydroxymethyl functional group. Research trajectories for 1(2H)-Phthalazinone, 6-(hydroxymethyl)- are likely to be directed by its potential as a versatile building block in synthetic and medicinal chemistry.

Key potential areas of research interest include:

Synthetic Intermediate: The primary research interest in this compound is likely its role as a precursor in multi-step syntheses. The hydroxymethyl group at the 6-position of the benzofused ring is a reactive site that can be readily modified. It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, enabling the introduction of a wide variety of other functional groups.

Fragment-Based Drug Discovery: In fragment-based drug discovery (FBDD), small molecules like 1(2H)-Phthalazinone, 6-(hydroxymethyl)- could be screened for weak binding to biological targets. The hydroxymethyl group provides a vector for growing the fragment into a more potent lead compound.

Probing Structure-Activity Relationships: This compound could be synthesized as part of a larger library of substituted phthalazinones to systematically probe the structure-activity relationships of a particular biological target. Investigating the effect of substitution at the 6-position, beginning with the hydroxymethyl group, could provide crucial data for optimizing lead compounds.

Given the diverse pharmacological activities of the phthalazinone core, future research on derivatives of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- could explore its potential in the therapeutic areas already established for this scaffold, such as oncology and inflammatory diseases. The specific substitution pattern may offer unique biological profiles or improved physicochemical properties compared to other known phthalazinone derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B2717083 1(2H)-Phthalazinone, 6-(hydroxymethyl)- CAS No. 102126-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-5-6-1-2-8-7(3-6)4-10-11-9(8)13/h1-4,12H,5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTRUOLEFZMJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)C=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102126-67-0
Record name 6-(hydroxymethyl)-1,2-dihydrophthalazin-1-one
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Advanced Synthetic Methodologies for 1 2h Phthalazinone, 6 Hydroxymethyl and Its Derivatives

Classical Synthesis Routes and Optimizations

Classical approaches to the synthesis of the phthalazinone core have been well-established for decades, primarily relying on the construction of the heterocyclic ring from acyclic precursors. These methods, while robust, are often subject to optimization to improve yields, reduce reaction times, and enhance substrate scope.

Cyclocondensation Reactions for Phthalazinone Core Formation

The most conventional and widely employed method for constructing the phthalazinone nucleus is the cyclocondensation reaction between a phthalic acid derivative and a hydrazine (B178648). daneshyari.comlongdom.org This [4+2] two-component cyclocondensation typically involves the reaction of precursors like phthalic anhydride (B1165640), 2-formylbenzoic acid, or 2-acylbenzoic acids with hydrazine or its substituted derivatives. daneshyari.comnih.gov The reaction is generally conducted in a polar solvent, often with acid or base catalysis. daneshyari.com

The synthesis of a 6-substituted phthalazinone, such as the target compound with a hydroxymethyl group, necessitates a correspondingly substituted precursor. For instance, the reaction would start with a 4-substituted phthalic anhydride or a 5-substituted 2-formylbenzoic acid. The general mechanism involves the initial formation of a hydrazone or hydrazide intermediate, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring. researchgate.net

Key precursors for forming the phthalazinone core are often synthesized through methods like the Friedel-Crafts reaction, where phthalic anhydride reacts with an aromatic hydrocarbon to produce a 2-aroylbenzoic acid, which can then undergo cyclocondensation. longdom.org

Table 1: Examples of Cyclocondensation Reactions for Phthalazinone Core Synthesis

Phthalic Acid PrecursorHydrazine ReagentTypical ConditionsResulting Phthalazinone CoreReference
Phthalic AnhydrideHydrazine Hydrate (B1144303)Acetic Acid, Reflux1(2H)-Phthalazinone longdom.org
2-Formylbenzoic Acid (Phthalaldehydic Acid)PhenylhydrazineCHCl3, Heteropolyacid Catalyst2-Phenyl-1(2H)-phthalazinone researchgate.net
2-Acetylbenzoic AcidHydrazine HydrateEthanol, Reflux4-Methyl-1(2H)-phthalazinone nih.gov
2-Aroylbenzoic AcidsHydrazine Hydrate-4-Aryl-1(2H)-phthalazinones longdom.org

Functional Group Interconversion Strategies for Hydroxymethyl Moiety Introduction

Common FGI strategies to obtain the 6-(hydroxymethyl) moiety include:

Reduction of a Carboxylic Acid or Ester: A 1(2H)-phthalazinone-6-carboxylic acid or its corresponding ester can be reduced to the primary alcohol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation in an aprotic solvent like THF. ic.ac.uk

Reduction of an Aldehyde: A 6-formyl-1(2H)-phthalazinone can be selectively reduced to the hydroxymethyl group using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. imperial.ac.uk

Hydrolysis of an Ester: A 6-(acetoxymethyl)-1(2H)-phthalazinone derivative can be hydrolyzed under acidic or basic conditions to yield the desired 6-(hydroxymethyl) product.

Substitution of a Halide: A 6-(halomethyl), typically 6-(bromomethyl), derivative can be converted to the hydroxymethyl compound via nucleophilic substitution using a hydroxide (B78521) source or by forming an acetate (B1210297) intermediate followed by hydrolysis. The synthesis of a 4-bromomethyl phthalazinone has been achieved via Wohl-Ziegler bromination using N-bromosuccinimide. mdpi.com

Table 2: Functional Group Interconversion (FGI) Routes to a Hydroxymethyl Group

Starting Functional Group at C-6Reagent(s)Transformation TypeProduct Functional Group
-COOH (Carboxylic Acid)1. SOCl2 or CH2N2 2. LiAlH4Reduction-CH2OH (Hydroxymethyl)
-COOR (Ester)LiAlH4Reduction-CH2OH (Hydroxymethyl)
-CHO (Aldehyde)NaBH4Reduction-CH2OH (Hydroxymethyl)
-CH2Br (Bromomethyl)1. NaOAc 2. H3O+ or OH-Nucleophilic Substitution & Hydrolysis-CH2OH (Hydroxymethyl)

Precursor Synthesis and Derivatization

The synthesis of appropriately substituted precursors is fundamental to the successful construction of the target molecule. For the cyclocondensation route to 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, a key precursor would be 4-(hydroxymethyl)phthalic acid or its anhydride, or 5-(hydroxymethyl)-2-formylbenzoic acid. The synthesis of these precursors often involves multiple steps starting from simpler, commercially available aromatic compounds. For instance, a methyl-substituted phthalic anhydride could undergo radical bromination followed by substitution to introduce the hydroxymethyl functionality, or oxidation to a carboxylic acid which is then reduced.

Once the 1(2H)-Phthalazinone, 6-(hydroxymethyl)- core is synthesized, the hydroxymethyl group itself serves as a handle for further derivatization. Standard alcohol reactions can be employed to create a library of derivatives. These reactions include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Oxidation: Controlled oxidation to yield the corresponding 6-formyl or 6-carboxy-1(2H)-phthalazinone derivatives.

Hydrazinolysis of ester derivatives to form hydrazides is also a common derivatization strategy, creating versatile intermediates for further elaboration. ekb.egnih.gov

Modern Synthetic Approaches

Modern synthetic chemistry aims to develop methodologies that are not only efficient but also align with the principles of green chemistry. These approaches often involve novel energy sources, such as microwaves, and highly efficient catalytic systems to improve reaction rates, yields, and selectivity. hakon-art.com

Microwave-Assisted Synthesis Protocols for Phthalazinone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. hakon-art.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. tandfonline.comtandfonline.com

For the synthesis of phthalazinone derivatives, microwave heating has been successfully applied to classical cyclocondensation reactions as well as modern catalytic processes. hakon-art.comresearchgate.net The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to cleaner reactions with fewer side products. hakon-art.com For example, the synthesis of phthalazinone derivatives from phthalic anhydride and various amines or hydrazines has been achieved in minutes with high yields under microwave irradiation. hakon-art.comtsijournals.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazinone Derivatives

Reaction TypeConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Advantage of MAOSReference
Phthalic anhydride + Hydroxylamine HClN/A (Classical methods exist)1 min, 74%Drastic reduction in reaction time hakon-art.com
2-Bromobenzaldehyde + Phenylhydrazine (Carbonylative Cyclization)Several hours, Moderate yield5-35 min, Excellent yieldsAccelerated rate, higher yield, high selectivity researchgate.net
Synthesis of various chlorophthalazine derivativesHours, Lower yieldsMinutes, Higher yieldsReduced time, increased efficiency tandfonline.comtandfonline.com

Catalytic Transformations and Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and phthalazinone synthesis is no exception. Palladium-catalyzed reactions are particularly prominent for their versatility in forming C-C and C-N bonds. researchgate.net

Palladium-Catalyzed Carbonylative Coupling: This one-pot method allows for the synthesis of phthalazinones from 2-bromobenzaldehydes and hydrazines. researchgate.netresearchgate.net A source of carbon monoxide (CO), such as molybdenum hexacarbonyl (Mo(CO)₆), is used in conjunction with a palladium catalyst to facilitate the condensation and intramolecular carbonylative cyclization. researchgate.net This approach avoids the need to pre-synthesize and isolate the 2-formylbenzoic acid precursor.

Buchwald-Hartwig Amination: This powerful Pd-catalyzed cross-coupling reaction can be used to functionalize a pre-formed phthalazinone ring. For example, a 4-bromophthalazinone derivative can be coupled with various aliphatic, aromatic, or cyclic amines to introduce diverse substituents at the C-4 position. beilstein-journals.org This strategy could be adapted for substitutions at other positions on the benzene (B151609) ring, provided the corresponding halo-phthalazinone is available.

Suzuki Coupling: The Suzuki reaction is another versatile Pd-catalyzed process that forms C-C bonds by coupling an organoboron compound with a halide. longdom.orgmdpi.com A 6-bromo-1(2H)-phthalazinone could potentially be coupled with various boronic acids to introduce a wide range of substituents at the 6-position, which could then be further modified.

Heterogeneous Catalysis: To improve the sustainability of synthetic processes, solid-acid catalysts that are easily recoverable and reusable have been developed. Heteropolyacids (HPAs), for instance, have been shown to be effective catalysts for the synthesis of 1(2H)-phthalazinone derivatives from phthalaldehydic acid and phenyl hydrazines, offering good yields and operational simplicity. researchgate.net

Table 4: Examples of Catalytic Systems in Phthalazinone Synthesis

Reaction TypeCatalyst SystemSubstratesKey FeaturesReference
Carbonylative CyclizationPd(OAc)2, BuPAd2, Cs2CO3o-Bromobenzaldehyde, Phenylhydrazine, Mo(CO)6One-pot synthesis, avoids toxic CO gas researchgate.net
C-N Coupling (Amination)Pd2(dba)3, Xantphos, Cs2CO34-Bromophthalazinone, Various aminesDirect functionalization of the phthalazinone core beilstein-journals.org
CyclocondensationHeteropolyacids (HPAs)Phthalaldehydic acid, Phenyl hydrazinesHeterogeneous, recyclable catalyst, good yields researchgate.net
Suzuki CouplingPdCl2(dppf)Halide (e.g., 1,4-dichlorophthalazine), Boronic acidForms C-C bonds to introduce aryl/vinyl groups longdom.org

Stereoselective Synthesis Considerations for Chiral Hydroxymethyl Analogues

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. um.es For analogues of 6-(hydroxymethyl)-1(2H)-phthalazinone where the hydroxymethyl group is attached to a chiral center, stereoselective synthesis is paramount. While specific literature on the stereoselective synthesis of chiral 6-(hydroxymethyl) analogues is limited, general principles of asymmetric synthesis can be applied.

Key strategies for establishing a chiral hydroxymethyl group include:

Asymmetric Reduction: A common approach involves the asymmetric reduction of a precursor ketone or aldehyde. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or through catalytic hydrogenation with chiral metal complexes (e.g., Ru-BINAP). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Chiral Pool Synthesis: Utilizing enantiopure starting materials from the chiral pool is another effective strategy. mdpi.com For instance, a synthesis could commence from a naturally occurring chiral compound that already contains the required stereocenter, which is then elaborated to construct the phthalazinone ring.

The development of these stereoselective routes is essential for accessing specific enantiomers of chiral hydroxymethyl phthalazinone analogues for biological evaluation. um.es The challenge lies in integrating these asymmetric transformations with the multi-step sequences required for constructing the functionalized heterocyclic core.

Regioselective Functionalization of the Phthalazinone Nucleus

Achieving regiocontrol is a central challenge in the synthesis of polysubstituted heterocyclic compounds. rsc.org For 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, the precise installation of substituents at the C-6, N-2, and C-4 positions requires carefully designed synthetic routes that control the reactivity of different sites on the phthalazinone scaffold.

Direct and regioselective hydroxymethylation at the C-6 position of a pre-formed phthalazinone ring is challenging. Most synthetic approaches rely on constructing the heterocyclic ring from a benzene-ring precursor that already contains the desired substitution pattern. The primary method for synthesizing the phthalazinone core involves the cyclocondensation of a hydrazine with a 2-acylbenzoic acid derivative. nih.govacs.org

Therefore, a logical strategy for C-6 hydroxymethylation involves:

Starting Material Synthesis: The synthesis would begin with a 2-acyl-4-(hydroxymethyl)benzoic acid or a protected equivalent. This key intermediate can be prepared through multi-step organic transformations starting from simpler, commercially available substituted benzene derivatives.

Cyclocondensation: The substituted 2-acylbenzoic acid is then reacted with hydrazine hydrate (H₂NNH₂·H₂O) or a substituted hydrazine to form the phthalazinone ring. This reaction typically proceeds with heating in a suitable solvent like ethanol. ekb.eg

While direct functionalization is difficult, the synthesis of related compounds, such as 7-ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone, demonstrates that complex substitution patterns on the benzene portion of the phthalazinone ring are achievable through this precursor-based approach. osf.io

The nitrogen atom at the N-2 position of the phthalazinone ring is a common site for derivatization, allowing for the introduction of various side chains to modulate the compound's properties. ekb.eg The lactam nitrogen can be readily alkylated under basic conditions. beilstein-journals.org A variety of electrophiles can be used to introduce diverse functional groups.

Common N-2 derivatization strategies include:

N-Alkylation: Treatment of the phthalazinone with an alkyl halide (e.g., ethyl chloroacetate, 1,2-dibromoethane) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetone (B3395972) leads to the corresponding N-2 alkylated product. ekb.egnih.gov

N-Cyanoethylation: Reaction with acrylonitrile (B1666552) in the presence of a base provides the N-2 cyanoethyl derivative, which can be further hydrolyzed to the corresponding carboxylic acid. lew.ro

These reactions are generally high-yielding and provide a straightforward method for modifying the phthalazinone scaffold.

Table 1: Examples of N-2 Alkylation and Derivatization Reactions
Starting PhthalazinoneReagent(s)ConditionsProductReference
4-Substituted Phthalazinone1,2-dibromoethane, K₂CO₃DMF, 60 °C2-(2-Bromoethyl)phthalazinone nih.gov
4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-oneEthyl chloroacetate, K₂CO₃Dry acetone, refluxEthyl [4-(3-chloro-4-methylphenyl)-1-oxo-phthalazin-2(1H)-yl]acetate ekb.eg
5,6,7,8-Tetrahydro-1(2H)phthalazinonesAcrylonitrile, K₂CO₃Ethanol/Water, RT2-(2-Cyanoethyl)-5,6,7,8-tetrahydro-1(2H)phthalazinone lew.ro
4-Bromophthalazin-1(2H)-oneMethyl iodideBase4-Bromo-2-methylphthalazin-1(2H)-one beilstein-journals.org

The substituent at the C-4 position significantly influences the synthetic route and the properties of the final molecule. osf.ionih.gov The most common method for introducing C-4 substituents is through the selection of the appropriate 2-acylbenzoic acid precursor. acs.org For example, using 2-acetylbenzoic acid yields a 4-methylphthalazinone, while using 2-benzoylbenzoic acid results in a 4-phenylphthalazinone. nih.gov

The nature of the C-4 substituent can serve several purposes:

Pharmacophore Element: The group at C-4 is often a key part of the pharmacophore, directly interacting with biological targets. osf.io

Synthetic Handle: A functional group at C-4 can be used for further elaboration. For instance, a C-4 methyl group can be brominated using N-bromosuccinimide (NBS) to form a 4-(bromomethyl)phthalazinone, which is a versatile intermediate for introducing other functionalities. nih.gov

Modulation of Physicochemical Properties: The C-4 substituent can be varied to fine-tune properties like solubility and lipophilicity.

The synthesis of diverse C-4 substituted phthalazinones is well-established, providing access to a wide chemical space for drug discovery and development. researchgate.netmdpi.com

Table 2: C-4 Substitutions and Corresponding Precursors
C-4 Substituent2-Acylbenzoic Acid PrecursorSynthetic Utility/ImpactReference
Methyl (-CH₃)2-Acetylbenzoic acidCan be functionalized (e.g., via bromination) to introduce other groups. nih.gov
Phenyl (-Ph)2-Benzoylbenzoic acidCommon in biologically active derivatives. ekb.eg
Benzyl (B1604629) (-CH₂Ph)2-(Phenylacetyl)benzoic acidFound in nonsteroidal androgen receptor antagonists. osf.io
Amino (-NHR)Requires post-cyclization functionalization (e.g., Pd-catalyzed amination of 4-bromophthalazinone).Introduces basic centers and potential for hydrogen bonding. beilstein-journals.org

Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic route from a small-scale laboratory setting to a larger, multi-gram scale presents numerous challenges, even within an academic context. numberanalytics.com For the synthesis of 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, several factors must be considered for successful scale-up.

Reagent Handling and Safety: The use of hydrazine is a significant concern due to its toxicity and potential for explosion. A robust process requires careful control over the amount of hydrazine used and methods to ensure its removal from the final product. One study utilized Process Analytical Technology (PAT) with in-situ IR to monitor the reaction and develop a controlled crystallization process that minimizes residual hydrazine. acs.org

Purification: Chromatographic purification, common in small-scale synthesis, is often impractical for larger quantities. Developing a robust crystallization procedure is critical for obtaining pure material on a larger scale. acs.orgrsc.org This may require extensive solvent screening and optimization of temperature profiles.

Reaction Conditions: Reactions that require cryogenic temperatures, sensitive reagents, or specialized equipment can be difficult to scale. numberanalytics.com The ideal scalable synthesis uses readily available, inexpensive starting materials and robust reactions that can be performed in standard laboratory equipment.

Addressing these challenges through careful process development is crucial for producing sufficient quantities of the target compound for thorough biological and pharmacological investigation.

Chemical Reactivity and Derivatization Strategies of 1 2h Phthalazinone, 6 Hydroxymethyl

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol attached to the aromatic ring. This functional group is a versatile handle for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol of the hydroxymethyl group can be oxidized to yield either an aldehyde (formyl derivative) or a carboxylic acid (carboxyl derivative), depending on the choice of oxidizing agent and reaction conditions.

Formation of 6-Formyl-1(2H)-phthalazinone: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly employed for the selective oxidation of primary benzylic alcohols to aldehydes. The reaction would typically be carried out in an anhydrous organic solvent.

Formation of 1(2H)-Oxo-5-phthalazinecarboxylic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or chromium trioxide (CrO₃) in aqueous acid (Jones oxidation). Studies on the oxidation of other aromatic methyl groups or hydroxymethyl groups, such as in phenolic aldehydes, show that conversion to a carboxylic acid is a common transformation. nih.gov

A summary of potential oxidation reactions is presented in the table below.

Starting MaterialProductPotential Reagents
1(2H)-Phthalazinone, 6-(hydroxymethyl)-6-Formyl-1(2H)-phthalazinonePyridinium chlorochromate (PCC), Manganese dioxide (MnO₂)
1(2H)-Phthalazinone, 6-(hydroxymethyl)-1(2H)-Oxo-5-phthalazinecarboxylic AcidPotassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄)

The hydroxyl moiety of the hydroxymethyl group can readily undergo esterification and etherification reactions.

Esterification: This involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. The reaction with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification). For a more rapid and often higher-yield reaction, an acyl chloride or anhydride (B1165640) can be used, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This approach is widely used for the structural modification of natural products containing hydroxyl groups. medcraveonline.com

Etherification: The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide), forming the corresponding ether.

The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, to facilitate this reaction, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate or mesylate ester by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.

Once converted, the resulting tosylate or mesylate is an excellent leaving group and the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles (e.g., halides, cyanide, azide, amines), allowing for the introduction of diverse functionalities at this position.

Reactivity of the Phthalazinone Ring System

The phthalazinone ring system consists of a benzene (B151609) ring fused to a pyridazinone ring. The reactivity of the aromatic portion is influenced by the directing effects of the substituents, while the pyridazinone portion has its own characteristic reactivity, particularly at the nitrogen and the carbon atom adjacent to the carbonyl group.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edu The position of substitution on the benzene ring of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- is directed by the combined electronic effects of the fused heterocyclic ring and the hydroxymethyl group.

The hydroxymethyl group is a weakly activating, ortho, para-director.

The fused phthalazinone ring has a more complex influence. The amide nitrogen atom can donate electron density into the ring via resonance (activating, ortho, para-directing), while the amide carbonyl group withdraws electron density (deactivating, meta-directing). The net effect is often deactivation of the benzene ring towards EAS compared to benzene itself.

Considering the 6-(hydroxymethyl) substituent, the available positions for substitution are C-5, C-7, and C-8. The directing effects would favor substitution at the C-5 and C-7 positions (ortho to the hydroxymethyl group). For example, the bromination of 7-hydroxy-1(2H)phthalazinone has been shown to occur at the C-6 position, which is ortho to the strongly activating hydroxyl group. prepchem.com A similar directing effect would be expected from the 6-hydroxymethyl group, though its activating influence is weaker.

The pyridazinone portion of the phthalazinone core contains several sites susceptible to nucleophilic attack or modification.

N-Alkylation: The nitrogen atom at the 2-position (N-2) of the lactam is the most common site for derivatization. It can be readily alkylated by reacting the phthalazinone with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent. ekb.egekb.egnih.gov This provides a straightforward method for introducing a wide variety of substituents.

Substitution at C-4: While the C-1 position is a carbonyl, the C-4 position can also undergo substitution, though this typically requires prior modification. For example, the related 1-chlorophthalazine (B19308) derivatives (formed by treating the phthalazinone with reagents like POCl₃/PCl₅) are susceptible to nucleophilic aromatic substitution, where the chlorine atom can be displaced by various nucleophiles. jst.go.jp

Ring Transformations: Under certain conditions, particularly with strong nucleophiles, the phthalazinone ring can undergo cleavage or rearrangement. For instance, reactions with benzyne (B1209423) have been shown to initiate a cascade of rearrangements involving the nucleophilic attack of a phthalazine (B143731) nitrogen onto the benzyne, leading to ring-opened intermediates and subsequent reformation into different heterocyclic systems. nih.gov

Formation of Hybrid Molecules and Conjugates

The strategic combination of the phthalazinone core with other pharmacologically active moieties has led to the development of novel hybrid molecules with potential therapeutic applications. This molecular hybridization approach aims to create synergistic effects or multi-target compounds.

Phthalazinone-Pyrazole Hybrids

The synthesis of phthalazinone-pyrazole hybrids often involves multicomponent reactions. For instance, a series of pyran-linked phthalazinone-pyrazole hybrids has been synthesized through a one-pot, three-component reaction. nih.gov This reaction typically employs a substituted phthalazinone derivative, a 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound, catalyzed by an agent like L-proline in a suitable solvent such as ethanol. nih.govresearchgate.net

A general synthetic approach involves the reaction of a phthalazinone derivative like 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile with a substituted 1H-pyrazole-5-carbaldehyde and an active methylene compound (e.g., malononitrile (B47326) or ethyl 2-cyanoacetate). nih.gov The reaction proceeds efficiently to yield the desired hybrid molecules. nih.gov While this demonstrates the feasibility of creating phthalazinone-pyrazole hybrids, specific examples starting from 1(2H)-Phthalazinone, 6-(hydroxymethyl)- are not detailed in the provided search results.

Table 1: Representative Phthalazinone-Pyrazole Hybrid Synthesis

Reactant 1Reactant 2Reactant 3CatalystSolventProduct Type
Substituted Phthalazinone1H-Pyrazole-5-carbaldehydeActive Methylene CompoundL-prolineEthanolPyran-linked Phthalazinone-Pyrazole Hybrid

This table represents a general synthetic strategy and does not specifically use 1(2H)-Phthalazinone, 6-(hydroxymethyl)- as a starting material based on the provided search results.

Phthalazinone-Dithiocarbamate Hybrids

Phthalazinone-dithiocarbamate hybrids have been synthesized by functionalizing the phthalazinone scaffold. researchgate.netnih.gov The synthesis can be designed to place the dithiocarbamate (B8719985) moiety at different positions on the phthalazinone ring system. researchgate.netnih.gov

A common synthetic route involves the preparation of an aminoalkyl phthalazinone intermediate. This intermediate is then treated in a one-pot reaction with carbon disulfide and various benzyl (B1604629) or propargyl bromides to yield the final phthalazinone-dithiocarbamate hybrids. researchgate.netnih.gov The specific precursors and reaction conditions can be varied to produce a library of hybrid compounds. researchgate.netnih.gov The provided search results describe these strategies for other phthalazinone derivatives, but not explicitly for 1(2H)-Phthalazinone, 6-(hydroxymethyl)-.

Table 2: General Synthesis of Phthalazinone-Dithiocarbamate Hybrids

Starting MaterialKey IntermediateReagentsProduct
Phthalazinone scaffoldAminoalkyl phthalazinoneCarbon disulfide, Benzyl/Propargyl bromidePhthalazinone-Dithiocarbamate Hybrid

This table outlines a general synthetic pathway and is not based on the specific use of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- as per the available search results.

Fused Heterocyclic Systems Incorporating the Phthalazinone Moiety

The phthalazinone ring can serve as a building block for the synthesis of more complex, fused heterocyclic systems. nih.govchemrevlett.com These reactions often involve the cyclization of a suitably functionalized phthalazinone precursor. chemrevlett.com

For instance, 1-hydrazinophthalazine derivatives can be used as key starting materials to construct fused triazolo-phthalazine systems. jst.go.jpresearchgate.net The reaction of a hydrazinophthalazine with various carbon electrophiles, such as carboxylic acids, acid chlorides, or carbon disulfide, can lead to the formation of a new fused heterocyclic ring. jst.go.jpresearchgate.net While these general strategies are known for the phthalazine core, their specific application to 1(2H)-Phthalazinone, 6-(hydroxymethyl)- to generate fused systems is not described in the provided search results.

Structure Activity Relationship Sar Investigations of Hydroxymethylphthalazinone Derivatives

Conformational and Electronic Characteristics and their Influence on Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties, which dictate how it recognizes and interacts with its target protein. For 6-(hydroxymethyl)-1(2H)-phthalazinone derivatives, the core phthalazinone ring system is generally a planar, rigid structure. This planarity facilitates stacking interactions, such as pi-pi stacking with aromatic amino acid residues in a protein's binding pocket.

The key conformational flexibility in the parent compound arises from the rotation around the bond connecting the hydroxymethyl group to the phthalazinone ring. The orientation of this -CH₂OH group can influence the molecule's ability to form specific hydrogen bonds. Computational studies on related heterocyclic systems have demonstrated that different conformers can have significantly different energy levels and that the lowest-energy conformation is not always the biologically active one. nih.govnih.gov The specific rotational preference of the hydroxymethyl group will be influenced by its intramolecular interactions with the rest of the molecule and its intermolecular interactions with the solvent or a biological target.

From an electronic standpoint, the phthalazinone moiety possesses distinct regions that govern its intermolecular interactions:

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the lactam ring is a strong hydrogen bond acceptor.

Hydrogen Bond Donors: The lactam nitrogen (N-H) and the hydroxyl group (-OH) of the hydroxymethyl substituent are potent hydrogen bond donors. ekb.eg

Aromatic System: The fused benzene (B151609) ring provides a hydrophobic surface capable of engaging in van der Waals and aromatic interactions.

The distribution of electron density, influenced by the lactam amide resonance, makes the phthalazinone core a polar entity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the chemical reactivity and kinetic stability of the compounds. ekb.eg These electronic features are critical for the initial recognition and binding of the molecule to its physiological target.

Impact of Substituents at the Hydroxymethyl Position (C-6) on Theoretical Bioactivity

Based on general medicinal chemistry principles, modification of the 6-hydroxymethyl group would be a key strategy for optimizing a lead compound. Potential modifications and their predicted impact on bioactivity include:

Etherification (-CH₂OR): Converting the hydroxyl group to an ether could increase lipophilicity, potentially improving membrane permeability. This would, however, remove a key hydrogen bond donating site, which could be detrimental if this interaction is critical for target binding.

Esterification (-CH₂OC(O)R): Formation of an ester could serve as a prodrug strategy, where the ester is cleaved in vivo to release the active hydroxyl compound. Esters would also increase lipophilicity and alter the steric profile of the C-6 position.

Oxidation: Oxidation of the hydroxymethyl group to an aldehyde (-CHO) or a carboxylic acid (-COOH) would dramatically change its electronic properties. A carboxylic acid would introduce a negative charge at physiological pH, which could form strong ionic interactions or salt bridges with a target protein.

Replacement with other groups: Replacing the hydroxyl with a halogen (e.g., -CH₂F, -CH₂Cl) or an amino group (-CH₂NH₂) would modulate the hydrogen-bonding potential and local dipole moment, thereby influencing binding affinity.

These theoretical modifications highlight the C-6 hydroxymethyl position as a critical point for diversification to fine-tune the pharmacokinetic and pharmacodynamic properties of this class of compounds.

Modulation of Activity through N-2 and C-4 Substitutions in Phthalazinones

The N-2 and C-4 positions of the phthalazinone scaffold have been extensively explored, revealing their critical role in modulating biological activity. nih.gov SAR studies have shown that the size, lipophilicity, and electronic nature of the substituents at these positions are key determinants of potency and selectivity for various targets, including protein kinases, PARP, and various receptors. osf.ionih.govnih.gov

Substitutions at the C-4 Position: The C-4 position is often substituted with aryl or heteroaryl groups, which can engage in crucial hydrophobic and aromatic interactions within the target's binding site.

Anticancer Activity: For poly(ADP-ribose)polymerase (PARP) inhibitors, a 4-benzyl group is a common feature, as seen in the FDA-approved drug Olaparib (B1684210). researchgate.net Further optimization of meta-substituted 4-benzyl-2H-phthalazin-1-ones led to PARP-1 inhibitors with low nanomolar cellular activity and good in vivo stability. researchgate.net In another study, compounds bearing phenyl and thienyl groups at C-4 showed high thromboxane (B8750289) A2 synthetase inhibitory activity. osf.io

Anti-inflammatory Activity: A series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and showed significant anti-inflammatory activities as selective COX-2 inhibitors. osf.io

Substitutions at the N-2 Position: The N-2 position is a key vector for introducing a variety of side chains that can extend into solvent-exposed regions of a binding pocket or pick up additional interactions.

PDE-4 Inhibition: SAR studies on PDE-4 inhibitors identified benzylamine-substituted phthalazinones as potent compounds. It was found that substituents with polar groups at the N-2 position tended to reduce activity. osf.io

Anticancer Activity: In a series of phthalazinone-dithiocarbamate hybrids, the location of the dithiocarbamate (B8719985) moiety was crucial. When placed at N-2, the compounds showed better activity against A-2780 (ovarian) and MCF-7 (breast) cancer cell lines. nih.gov The activity was further modulated by the substituent on the dithiocarbamate itself, with p-bromobenzyl and propargyl groups yielding the most potent compounds against specific cell lines. nih.gov

Receptor Antagonism: For α-adrenoceptor antagonists, an alkyl spacer connecting the N-2 position to an N-substituted piperazine (B1678402) was found to be a key structural requirement. The length of this alkyl chain influenced the biological activity. cu.edu.eg

The following table summarizes key SAR findings for N-2 and C-4 substitutions.

Pharmacophore Elucidation and Optimization Principles

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For phthalazinone derivatives, several pharmacophore models have been proposed based on their activity at different targets.

A model for α1-adrenoceptor (α1-AR) affinity postulated five key features:

A positively ionizable group: Corresponding to a basic nitrogen atom, often in a terminal piperazine ring. cu.edu.eg

An aromatic ring system: Such as an ortho- or para-substituted phenyl ring attached to the piperazine. cu.edu.eg

A polar group (Hydrogen Bond Acceptor): The phthalazinone ring itself provides a critical hydrogen bond acceptor (HBA) feature. cu.edu.eg

An alkyl spacer: A linker of 2-7 carbons between the phthalazinone N-2 atom and the terminal basic nitrogen. cu.edu.eg

A hydrophobic moiety: A terminal molecular portion, such as a group at the C-4 position of the phthalazinone ring. cu.edu.eg

Exploration of Isomeric Forms and their SAR Implications

The biological activity of phthalazinone derivatives can be highly sensitive to isomerism, which includes tautomerism, positional isomerism, and stereoisomerism.

Tautomerism: The 1(2H)-phthalazinone core can theoretically exist in a lactam-lactim tautomeric equilibrium. The lactam form is generally predominant, but the lactim form, with a hydroxyl group at the C-1 position, could influence binding in certain enzymatic contexts. The principles of this dynamic equilibrium are important for understanding reactivity and potential binding modes. osf.io

Positional Isomerism: The location of substituents on the fused benzene ring is critical. For example, the biological profile of a 6-(hydroxymethyl) derivative would be expected to differ significantly from a 5-, 7-, or 8-hydroxymethyl isomer. These positional changes alter the spatial relationship between the key functional group and the rest of the scaffold, affecting how the molecule fits into a precisely shaped binding site.

Stereoisomerism: The introduction of chiral centers, for instance, by adding a chiral substituent at the N-2 or C-4 position, can lead to enantiomers with markedly different biological activities. Conformational analysis of chiral molecules has shown that only one enantiomer may adopt the specific conformation required for optimal binding to a chiral receptor or enzyme active site. nih.gov For example, studies on chiral piperazine derivatives have shown that the preference for an axial or equatorial conformation of a substituent can control binding to a receptor. nih.gov Therefore, if a chiral side chain were attached to the 6-hydroxymethylphthalazinone core, it would be essential to resolve the enantiomers and test them separately to elucidate the stereochemical requirements for activity.

Mechanistic Investigations of Biological Interactions for Phthalazinone Derivatives Non Clinical Focus

Phthalazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The core 1(2H)-phthalazinone scaffold has been identified as a privileged structure, capable of interacting with various biological targets, primarily enzymes. Mechanistic studies have revealed that these derivatives can act as inhibitors for several key enzymes implicated in a range of pathological processes. The following sections detail the mechanisms of action through which phthalazinone derivatives exert their inhibitory effects on these enzymes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Mechanistic Insights

The phthalazinone nucleus is a core structural component of several potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair. researchgate.net The mechanism of these inhibitors is centered on their ability to compete with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).

Phthalazinone-based inhibitors are designed to mimic the nicotinamide moiety of NAD+, allowing them to bind to the catalytic domain of PARP-1. researchgate.net This competitive binding blocks the active site and prevents the synthesis of poly(ADP-ribose) chains, a critical step in the repair of DNA single-strand breaks (SSBs). researchgate.net

A key mechanistic insight is the concept of "PARP trapping". nih.gov When a PARP inhibitor binds to the NAD+ pocket, it can lock the PARP enzyme onto the DNA at the site of a break. This creates a stable PARP-DNA complex that is more cytotoxic than the unrepaired SSB itself. nih.gov The stalled replication forks at these trapped sites can collapse, leading to the formation of double-strand breaks (DSBs). nih.gov

In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired. The alternative, error-prone non-homologous end joining (NHEJ) pathway may be activated, but it often leads to genomic instability and, ultimately, cell death. nih.gov This selective killing of HR-deficient cancer cells by PARP inhibitors is a prime example of synthetic lethality. nih.gov

Inhibitor Class Target Enzyme Mechanism of Action Key Consequence
Phthalazinone DerivativesPARP-1Competitive binding to NAD+ site, PARP trappingInhibition of SSB repair, formation of cytotoxic DSBs, synthetic lethality in HR-deficient cells

Kinase Inhibition (e.g., VEGFR-2, Aurora Kinase, p38 MAPK): Pathways and Targets

Phthalazinone derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Their mechanism often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Phthalazinones have been identified as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. researchgate.net By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition disrupts the proliferation, migration, and survival of endothelial cells, which are essential for tumor growth and metastasis. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and its activation can promote apoptosis. nih.gov Studies have shown that the pro-survival effect of VEGF on endothelial cells is mediated, in part, by the inhibition of p38 MAPK activity. nih.gov Activation of VEGFR-2 can lead to a decrease in p38 MAPK phosphorylation. nih.gov Therefore, phthalazinone derivatives that inhibit kinases upstream of p38 MAPK or p38 MAPK itself can modulate this survival pathway.

While the core phthalazinone structure is present in various kinase inhibitors, specific derivatives are engineered to achieve selectivity for particular kinases like VEGFR-2. The table below summarizes the inhibitory activity of selected multi-target kinase inhibitors, some of which share structural similarities with the broader class of compounds that includes phthalazinones.

Compound Primary Target(s) IC50 Value
AnlotinibVEGFR2<1 nM
ApatinibVEGFR-2, Ret, c-Kit, c-Src1 nM, 13 nM, 429 nM, 530 nM
AxitinibVEGFR1, VEGFR2, VEGFR30.1 nM, 0.2 nM, 0.1-0.3 nM
CabozantinibVEGFR2, c-Met, Ret, Kit0.035 nM, 1.3 nM, 4 nM, 4.6 nM

This table presents examples of potent kinase inhibitors to illustrate the principle of kinase inhibition; not all are direct phthalazinone derivatives.

Phosphodiesterase (PDE) Inhibition: Isoform Selectivity

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Phthalazinone derivatives have been developed as PDE inhibitors, particularly targeting the PDE4 isoform. osf.io

The mechanism of action involves the inhibitor binding to the catalytic site of the PDE enzyme, preventing the breakdown of cyclic nucleotides. The resulting increase in cAMP or cGMP levels modulates various downstream pathways, leading to effects such as smooth muscle relaxation and reduced inflammation. nih.gov

A significant challenge in developing PDE inhibitors is achieving isoform selectivity. The PDE superfamily comprises 11 distinct families, and cross-reactivity can lead to unwanted side effects. nih.gov For example, non-selective inhibition of PDE6 by PDE5 inhibitors can cause visual disturbances due to the structural similarity in their catalytic domains. nih.gov Research on phthalazinone derivatives has focused on designing molecules with specific substitutions that enhance their affinity for a particular PDE isoform, such as PDE4, which is a key target in inflammatory diseases. osf.iofrontiersin.org

PDE Isoform Family Primary Substrate Therapeutic Area of Interest for Inhibition Significance of Selectivity
PDE4cAMPInflammatory diseases (e.g., asthma, COPD)Avoids side effects associated with inhibiting other isoforms
PDE5cGMPErectile dysfunction, pulmonary hypertensionSelectivity against PDE6 and PDE11 is crucial to avoid visual and muscular side effects
PDE11cAMP & cGMPVarious tissuesFunction not fully understood; selectivity is important to avoid unforeseen effects

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, the increased activity of this pathway is implicated in the development of diabetic complications. nih.gov Phthalazinone derivatives have been explored as aldose reductase inhibitors. researchgate.net

The inhibitory mechanism involves the binding of the phthalazinone derivative to the active site of the aldose reductase enzyme. This binding prevents the reduction of glucose to sorbitol, thereby mitigating the downstream pathological effects. nih.gov The accumulation of sorbitol leads to osmotic stress, while the consumption of the cofactor NADPH depletes cellular antioxidant reserves, resulting in oxidative stress. mdpi.comnih.gov By blocking the enzyme, phthalazinone-based inhibitors can help prevent these cellular stresses in tissues susceptible to diabetic damage, such as the lens, nerves, and kidneys. nih.gov

The development of potent and specific aldose reductase inhibitors is a key therapeutic strategy, and various compounds, including those with a phthalazinone core, have been investigated for this purpose. science.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, catalyze the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and upregulated at sites of inflammation. ccjm.org

Certain 4-aryl-2(1H)-phthalazinone derivatives have been designed as selective COX-2 inhibitors. nih.gov The mechanism of inhibition involves the drug binding to the active site of the COX-2 enzyme. The structural differences between the COX-1 and COX-2 active sites allow for the design of selective inhibitors. The COX-2 active site is larger and has a side pocket that can accommodate the bulkier side groups present on selective inhibitors like certain phthalazinone derivatives. ccjm.orgnih.gov This selective binding blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective prostaglandins synthesized by COX-1 in the gastrointestinal tract. ccjm.org

Compound Class Target Isoform Mechanism of Action Therapeutic Rationale
4-Aryl-2(1H)-phthalazinonesCOX-2Selective binding to the larger active site and side pocket of COX-2To achieve anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective NSAIDs
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)COX-1 and COX-2Non-selective binding to the active site of both isoformsInhibition of prostaglandin (B15479496) synthesis for anti-inflammatory, analgesic, and antipyretic effects

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication and transcription. ijabbr.com They work by creating transient breaks in the DNA backbone to allow strands to pass through each other, after which they reseal the breaks. ijabbr.comoncohemakey.com Phthalazine-based derivatives have been identified as potent inhibitors of DNA topoisomerase II (Topo II). nih.gov

These inhibitors function as "topoisomerase poisons." Their mechanism is not to prevent DNA binding or cleavage but to stabilize the "cleavable complex," which is the intermediate state where Topo II is covalently bound to the 5'-ends of the cleaved DNA. oncohemakey.comnih.govnih.gov By stabilizing this complex, the phthalazinone derivatives prevent the enzyme from religating the DNA double-strand break. oncohemakey.comnih.gov

When a replication fork encounters this stabilized cleavable complex, it leads to the conversion of the transient enzymatic break into a permanent, cytotoxic DNA double-strand break. The accumulation of these breaks triggers cell cycle arrest and ultimately induces apoptosis, or programmed cell death. ijabbr.comnih.gov Some phthalazine (B143731) derivatives may also exert a dual mechanism by intercalating into the DNA double helix, which can further disrupt DNA replication and transcription. nih.gov

Enzyme Function Inhibitor Mechanism Cellular Outcome
Topoisomerase ICreates transient single-strand breaks to relieve torsional stressStabilizes the Topo I-DNA cleavable complex, preventing religationAccumulation of single-strand breaks, leading to replication fork collapse and cell death
Topoisomerase IICreates transient double-strand breaks to manage DNA tanglesStabilizes the Topo II-DNA cleavable complex, preventing religationAccumulation of double-strand breaks, activation of DNA damage response, apoptosis

P-glycoprotein Modulation

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump that plays a significant role in multidrug resistance (MDR) in cancer therapy by actively transporting a wide range of chemotherapeutic agents out of tumor cells. austinpublishinggroup.com The modulation of P-gp activity is a key strategy to overcome this resistance.

Research into phthalazinone derivatives has identified them as potential inhibitors of efflux transporters. Certain compounds from this class have been shown to significantly increase the intracellular accumulation of known P-gp substrates within chemo-resistant cancer cell lines. This activity suggests a direct inhibition of the transporter's efflux function. In one study, a specific phthalazinone derivative, compound 19, demonstrated a capacity to reverse multidrug resistance more effectively than the known modulator Verapamil. researchgate.net This indicates that the phthalazinone scaffold may serve as a basis for developing potent agents capable of sensitizing MDR cancer cells to conventional chemotherapy.

Receptor Binding and Modulation Studies

Phthalazinone derivatives have been investigated for their ability to bind to and modulate the activity of various cellular receptors, which is critical for their pharmacological activity. researchgate.net

The androgen receptor (AR) is a crucial driver for the growth and survival of prostate cancer cells. Nonsteroidal AR antagonists are a cornerstone of prostate cancer therapy. Studies have identified derivatives based on a 4-benzyl-1-(2H)-phthalazinone skeleton as novel, potent AR antagonists. osf.io

In competitive binding assays, these compounds have demonstrated a high affinity for the wild-type androgen receptor. For instance, one derivative featuring two ortho-substituents on its phenyl group exhibited a strong AR-binding affinity with an IC50 value of 10.9 μM, which is comparable to the established antagonist hydroxyflutamide. This binding affinity translated to functional antagonism, potently inhibiting the proliferation of androgen-dependent SC-3 cells with an IC50 of 0.18 μM. osf.io Furthermore, this compound also effectively inhibited the proliferation of LNCaP cells, which express a mutated form of the androgen receptor (T877A), suggesting a broad applicability for these phthalazinone derivatives in targeting AR signaling. osf.io

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) involved in numerous physiological processes, making them attractive therapeutic targets. The phthalazinone nucleus has been identified as a versatile scaffold capable of producing derivatives that can interact with various GPCRs, including adenosine receptors. researchgate.net While specific binding affinities and kinetic data for 6-(hydroxymethyl) derivatives are not extensively detailed in the literature, the general class of phthalazinones is recognized for its potential to act as ligands at these receptors. Further investigation is required to characterize the specific binding profiles, selectivity, and functional activity (agonist versus antagonist) of phthalazinone derivatives at the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

Dopamine (B1211576) and serotonin (B10506) receptors are key targets in the central nervous system for treating a range of neurological and psychiatric disorders. Phthalazinone derivatives have been noted for their potential to interact with these receptors. researchgate.net Specifically, research into new arylpiperazine derivatives, which incorporate a phenylphthalazin-1(2H)-one fragment, has demonstrated affinity for both α1-adrenergic receptors and the serotonin 5-HT1A receptor. nih.gov The structural modifications, such as the length of the alkyl chain connecting the phthalazinone core to the arylpiperazine moiety, influence the affinity and selectivity of these compounds. This line of research suggests that the phthalazinone scaffold can be utilized to develop ligands with specific profiles for dopamine and serotonin receptor subtypes.

Interactions with Biochemical Pathways (In Vitro and Cellular Studies)

Phthalazinone derivatives have demonstrated significant antiproliferative and pro-apoptotic activity across various human cancer cell lines in vitro. The mechanisms often involve the modulation of key proteins in cell cycle regulation and programmed cell death pathways.

A549 (Human Lung Carcinoma): In the A549 lung cancer cell line, certain 4-phenylphthalazin-1-one and 4-benzylphthalazin-1-one derivatives have shown significant cytotoxic activity. nih.gov One potent compound, 11c, was identified as a powerful inhibitor of poly(ADP-ribose)polymerase-1 (PARP-1) with an IC50 value of 97 nM. nih.gov The mechanism of action in A549 cells was linked to the induction of apoptosis, as evidenced by the enhanced expression of cleaved PARP-1 and the up-regulation of active caspase-3 and caspase-9 levels. nih.gov This activation of the apoptotic machinery was further associated with a reduction in pro-caspase-3 and phosphorylated AKT expression. nih.gov

HCT116 (Human Colon Carcinoma): Novel phthalazine-based derivatives have shown potent cytotoxicity against HCT-116 colon cancer cells. nih.gov Specific compounds have exhibited IC50 values in the sub-micromolar range, indicating high potency. For example, compound 12b was found to be particularly effective with an IC50 of 0.32 μM. nih.gov The mechanism of cell death was identified as the induction of apoptosis; treatment with compound 12b led to a 21.7-fold increase in apoptosis compared to untreated cells. This was accompanied by an arrest of the cell cycle in the S-phase, thereby inhibiting cell proliferation. nih.gov

MCF-7 (Human Breast Adenocarcinoma): Various phthalazinone derivatives have been evaluated for their antiproliferative effects against the MCF-7 breast cancer cell line. nih.govnih.gov Several compounds demonstrated potent cytotoxic activities with IC50 values in the low micromolar to nanomolar range. nih.govnih.gov For instance, derivatives 12c and 12d showed strong activity with IC50 values of 1.4 μM and 1.9 μM, respectively. nih.gov Other studies have identified derivatives such as 2g and 4a with even greater potency, exhibiting IC50 values of 0.15 μM and 0.18 μM, respectively. nih.gov The mechanism of action for some of these compounds is tied to the inhibition of critical signaling pathways, such as the epidermal growth factor receptor (EGFR), which subsequently leads to apoptosis. nih.gov

Antiproliferative Activity of Phthalazinone Derivatives in Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) values for various phthalazinone derivatives against different human cancer cell lines as reported in cited studies.

CompoundCell LineIC50 (µM)Reference
Compound 11c (PARP-1 Inhibitor)A5490.097 nih.gov
Compound 12bHCT1160.32 nih.gov
Compound 9cHCT1161.58 nih.gov
Compound 13cHCT1160.64 nih.gov
Compound 2gMCF-70.15 nih.gov
Compound 4aMCF-70.18 nih.gov
Compound 12cMCF-71.4 nih.gov
Compound 12dMCF-71.9 nih.gov
Compound 11dMCF-72.1 nih.gov

Anti-inflammatory Pathway Modulation

Phthalazinone derivatives have been investigated for their anti-inflammatory properties, primarily through their interaction with key enzymatic pathways involved in the inflammatory response. Research has focused on their ability to inhibit cyclooxygenase (COX) enzymes, phosphodiesterase-4 (PDE-4), and the production of pro-inflammatory cytokines.

A series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. osf.ioeurekaselect.com Certain compounds within this series demonstrated significant anti-inflammatory effects when compared to the standard drug celecoxib. osf.ioeurekaselect.com Subsequent in vitro assays revealed that the most potent of these compounds were selective inhibitors of COX-2, showing inactivity against the COX-1 isoform. osf.ioeurekaselect.com This selectivity is a crucial attribute for anti-inflammatory agents, as COX-1 inhibition is associated with gastrointestinal side effects. Molecular docking simulations were used to predict the interaction between these derivatives and the binding pocket of the COX-2 enzyme, providing a theoretical basis for their inhibitory activity. osf.ioeurekaselect.com

Another mechanism of anti-inflammatory action for phthalazinone derivatives involves the inhibition of phosphodiesterase-4 (PDE-4). osf.io PDE-4 inhibitors are recognized as a significant class of anti-inflammatory drugs because they suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). osf.io Studies on 2-substituted phthalazinone derivatives identified benzylamine-substituted compounds as potent PDE-4 inhibitors. osf.io These compounds were also shown to effectively suppress TNF-α production in whole rat blood cells. osf.io

The phthalazinone derivative azelastine (B1213491) has also been studied in the context of skin inflammation. osf.io In mouse models, azelastine was shown to influence epidermal metabolism in irritated skin by diminishing the concentration of leukotrienes (LTs) while enhancing prostaglandins (PGs), suggesting a potential role in managing skin disorders like psoriasis. osf.io

Table 1: Anti-inflammatory Activity of Selected Phthalazinone Derivatives

Derivative ClassMechanism of ActionKey FindingsReference
4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivativesSelective COX-2 InhibitionShowed significant anti-inflammatory activity comparable to celecoxib; inactive against COX-1. osf.ioeurekaselect.com
2-Substituted (benzylamine) phthalazinone derivativesPDE-4 InhibitionPotent PDE-4 inhibitors that suppressed TNF-α production. osf.io
AzelastineModulation of LTs and PGsDiminished leukotriene and enhanced prostaglandin concentrations in irritated mouse epidermis. osf.io

Antimicrobial Mechanisms of Action (e.g., Antifungal, Antibacterial)

The phthalazinone scaffold is a feature of various compounds investigated for their antimicrobial properties. ekb.egosf.io These derivatives have demonstrated a range of activities against both bacterial and fungal pathogens. osf.ioresearchgate.net

Several studies have reported the synthesis of novel phthalazinone derivatives and their subsequent screening for in vitro antibacterial activity, with many compounds showing promising results. ekb.egresearchgate.net For instance, certain 4-substituted phthalazinone derivatives have been noted for their potential antibacterial action. osf.io The specific mechanisms are often linked to the structural features of the synthesized molecules. For example, the introduction of moieties like pyrazolone, thiazolidinone, and azitidinone to the phthalazinone core has been explored to enhance antimicrobial effects. ekb.eg

In the realm of antifungal research, substituted phthalazin-1(2H)-ones have been synthesized and evaluated. osf.io One study identified potent analogues active against Candida albicans, with some compounds exhibiting an EC50 as low as 1 nM. osf.io A significant finding was the pharmacological synergy these compounds displayed with fluconazole, a common antifungal medication. osf.io The phthalazinone derivatives were also shown to enhance the antifungal activity of isavuconazole (B1672201) and were effective against several resistant clinical isolates of C. albicans. osf.io

The development of new 3(2H)-pyridazinone and 1(2H)-phthalazinone derivatives carrying an N-(phenylsulfonyl)acetohydrazide moiety has been undertaken to explore their antibacterial and antimycobacterial activities. tubitak.gov.tr Testing against various Gram-positive and Gram-negative bacteria revealed that the compounds were generally most active against Bacillus subtilis and its clinical isolates. tubitak.gov.tr One compound in this series exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) value of 15.62 µg/mL against B. subtilis. tubitak.gov.tr Another derivative showed the highest antimycobacterial activity against Mycobacterium tuberculosis H37Rv. tubitak.gov.tr

Table 2: Antimicrobial Activity of Phthalazinone Derivatives

Derivative ClassTarget OrganismKey FindingsReference
Substituted phthalazin-1(2H)-onesCandida albicans (Fungus)Potent activity (EC50 as low as 1 nM); synergistic effect with fluconazole. osf.io
1(2H)-Phthalazinones with N-(phenylsulfonyl)acetohydrazide moietyBacillus subtilis (Gram-positive bacteria)Generally active; one compound showed a MIC of 15.62 µg/mL. tubitak.gov.tr
1(2H)-Phthalazinones with N-(phenylsulfonyl)acetohydrazide moietyMycobacterium tuberculosis H37RvOne derivative displayed the highest antimycobacterial activity in the series. tubitak.gov.tr
Various Novel Phthalazinone DerivativesBacteriaMany synthesized compounds showed good in vitro antibacterial activities. ekb.eg

Antiatherosclerotic Investigations

Certain phthalazinone derivatives have been specifically investigated for their potential as antiatherosclerotic agents. osf.io The compound 7-ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone, known as EG 626, has been identified as an antiatherosclerotic agent. osf.iopismin.com Research into 4-hydroxymethyl-1(2H)-phthalazinone derivatives has highlighted their potential in this therapeutic area. osf.io The synthesis and structure-activity relationships of these compounds have been a focus of such studies. osf.io

EG 626, which is also a cyclic AMP phosphodiesterase (PDE) inhibitor, has been shown to increase blood flow in various arteries, including femoral, renal, coronary, carotid, and vertebral arteries in anesthetized dogs. osf.io This vasodilatory effect, similar to that of papaverine, could contribute to its antiatherosclerotic properties by improving circulation and reducing strain on the vascular system. osf.io

Platelet Aggregation Inhibition Mechanisms

The inhibition of platelet aggregation is a key strategy in preventing thrombosis, a major factor in cardiovascular diseases. Various phthalazinone derivatives have been synthesized and evaluated for their ability to interfere with this process.

Studies on 2-phenyl-1(2H)-phthalazinone and 7-(ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives have shown that while they have no significant effect on platelet aggregation induced by adenosine diphosphate (B83284) (ADP), they are effective inhibitors of aggregation induced by arachidonic acid (AA). osf.ionih.govjst.go.jpjst.go.jpnii.ac.jp This suggests that their mechanism of action is likely related to the inhibition of the cyclooxygenase (COX) pathway, which is responsible for converting arachidonic acid into pro-aggregatory prostaglandins and thromboxanes. researchgate.net The most potent inhibition was observed with the 2-phenyl derivatives and their ortho-substituted analogues. osf.ionih.gov

The derivative 7-ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone (EG 626) has also been studied for its anti-aggregating activity. osf.io In in vitro tests using rabbit platelets, EG 626 inhibited platelet aggregation induced not only by arachidonic acid and collagen but also by ADP. osf.io This broader inhibitory profile distinguishes it from the 2-phenyl derivatives. The inhibitory potency of EG 626 on ADP-induced aggregation was compared to other known inhibitors, with ID50 values of 223 µM for EG 626, 7-9 nM for PGI2, 266 µM for papaverine, and 957 µM for dipyridamole. osf.io As a cyclic AMP PDE inhibitor, EG 626's mechanism likely involves increasing intracellular cyclic AMP levels, which in turn inhibits platelet activation and aggregation. osf.io

Table 3: Platelet Aggregation Inhibition by Phthalazinone Derivatives

Derivative ClassInducing AgentInhibitory EffectProposed MechanismReference
2-Phenyl-1(2H)-phthalazinone derivativesArachidonic AcidEffective inhibitionInhibition of cyclooxygenase pathway osf.iojst.go.jpjst.go.jp
2-Phenyl-1(2H)-phthalazinone derivativesAdenosine Diphosphate (ADP)No appreciable effect- osf.iojst.go.jpjst.go.jp
7-(Ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivativesArachidonic AcidEffective inhibitionInhibition of cyclooxygenase pathway osf.ionih.gov
7-(Ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivativesAdenosine Diphosphate (ADP)No appreciable effect- osf.ionih.gov
EG 626 (7-Ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone)ADP, Collagen, Arachidonic AcidEffective inhibition (ID50 = 223 µM for ADP)Cyclic AMP PDE inhibition osf.io

Theoretical Target Identification and Validation Methodologies

Computational methods play a crucial role in modern drug discovery, and the study of phthalazinone derivatives is no exception. nih.gov Theoretical approaches such as molecular docking and computer-aided drug design (CADD) are employed to identify potential biological targets, predict binding interactions, and rationalize structure-activity relationships (SAR). osf.iorsc.org

Molecular docking has been instrumental in understanding the anti-inflammatory action of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives. osf.io These simulations predicted the binding interactions between the synthesized compounds and the active site of the COX-2 enzyme, providing a molecular-level explanation for their observed selective inhibitory activity. osf.ioeurekaselect.com

In the context of anticancer research, CADD has been used in the rational design of phthalazinone derivatives as proteasome inhibitors. osf.io Similarly, molecular docking studies have supported the development of phthalazinone derivatives as potential inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair that is a target for cancer therapy. researchgate.net Docking simulations for cholinesterase inhibitors based on the phthalazinone scaffold suggested that the most active compounds can recognize the binding site of the established drug donepezil (B133215) through a similar network of interactions. rsc.org

Furthermore, in silico docking has been a key component in investigating the mechanism of action of phthalazinone derivatives against the rabies virus. nih.gov This computational approach, combined with in vitro and in vivo assays, helped demonstrate that these compounds likely act by inhibiting the viral replication complex. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has also been calculated for some phthalazinone derivatives to reflect their chemical reactivity and kinetic stability, providing another layer of theoretical understanding for their biological activity. ekb.eg

These theoretical methodologies not only help in validating experimental findings but also guide the synthesis of new derivatives with improved potency and selectivity for their intended biological targets. nih.gov

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding how a ligand, such as 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, might interact with a biological target at the atomic level.

While direct molecular docking studies specifically for 1(2H)-Phthalazinone, 6-(hydroxymethyl)- are not extensively detailed in the currently available scientific literature, broader research on phthalazinone derivatives provides a framework for understanding their potential interactions. For instance, studies on various phthalazinone-based compounds have demonstrated their engagement with a range of biological targets, including enzymes and receptors implicated in various diseases. nih.govresearchgate.netresearchgate.net These studies often reveal that the phthalazinone scaffold serves as a key pharmacophore, with substituents playing a crucial role in modulating binding affinity and selectivity.

Binding Affinity Prediction and Pose Analysis

The binding affinity, often expressed in terms of binding energy (kcal/mol), is a critical parameter in assessing the strength of the interaction between a ligand and its target. A lower, more negative binding energy generally indicates a more stable and potent interaction. taylorandfrancis.com In silico docking algorithms calculate these energies by evaluating various factors, including electrostatic and van der Waals interactions.

For a hypothetical interaction of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- with a target protein, the binding affinity would be influenced by the specific amino acid residues in the binding pocket. The pose, or the specific orientation and conformation of the ligand within the binding site, is also a key determinant of the interaction. The hydroxymethyl group at the 6-position of the phthalazinone core is of particular interest as it can significantly influence the binding mode and affinity through specific interactions.

Parameter Description Significance in Docking
Binding EnergyThe calculated free energy of binding between the ligand and the target protein.A primary indicator of the strength and stability of the ligand-target complex.
PoseThe predicted conformation and orientation of the ligand within the binding site.Determines the specific atomic interactions that contribute to binding.
RMSD (Root Mean Square Deviation)A measure of the average distance between the atoms of superimposed molecules.Used to validate docking protocols by comparing the docked pose to a known crystallographic pose.

Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions being among the most significant. nih.govnih.gov

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The 1(2H)-Phthalazinone, 6-(hydroxymethyl)- molecule possesses several potential hydrogen bond donors and acceptors. The nitrogen atoms in the phthalazinone ring, the carbonyl oxygen, and the hydroxyl group of the hydroxymethyl substituent can all participate in hydrogen bonding with appropriate residues in a protein's active site. researchgate.net These interactions are highly directional and play a crucial role in determining the specificity of binding.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the tendency of these groups to avoid contact with water. The aromatic phthalazinone core of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- provides a significant hydrophobic surface that can engage in favorable interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine within the binding pocket. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.org This allows for a more realistic representation of the biological system, accounting for the flexibility of both the ligand and the protein.

Conformational Sampling and Stability Analysis

MD simulations can explore the conformational landscape of 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, both in solution and when bound to a target. researchgate.net This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific, low-energy conformation that is complementary to the binding site.

By analyzing the trajectory of the simulation, researchers can assess the stability of different conformations and identify the most probable shapes the molecule will adopt. The hydroxymethyl group, being flexible, can rotate and adopt various orientations, which can be critical for its interaction with the target.

Protein-Ligand Complex Dynamics

When applied to a protein-ligand complex, MD simulations can provide detailed insights into the stability of the binding pose predicted by docking. nih.gov Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): Tracking the RMSD of the ligand and protein backbone over the course of the simulation indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in its initial pose.

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein, highlighting which residues are most affected by the binding of the ligand.

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds over time, providing information on their strength and persistence, which are crucial for stable binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested molecules.

For a series of phthalazinone derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, surface area, volume.

Physicochemical: LogP (lipophilicity), polar surface area.

Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates these descriptors with the observed biological activity. While a specific QSAR model for 1(2H)-Phthalazinone, 6-(hydroxymethyl)- is not available, the principles of QSAR would be applicable to a series of analogs to guide the design of more potent compounds. For example, a QSAR model might reveal that increasing the hydrophilicity at the 6-position through substituents like the hydroxymethyl group could enhance activity against a particular target.

Descriptor Type Examples Information Provided
ConstitutionalMolecular Weight, Number of RingsBasic molecular composition and size.
TopologicalWiener Index, Kier & Hall IndicesConnectivity and branching of the molecule.
GeometricalMolecular Surface Area, Molecular Volume3D shape and size of the molecule.
ElectronicDipole Moment, Partial ChargesDistribution of electrons within the molecule.
HydrophobicLogPLipophilicity and partitioning between water and octanol.

Development of Predictive Models for Biological Activity

Predictive models such as Quantitative Structure-Activity Relationship (QSAR) are crucial in medicinal chemistry for forecasting the biological activity of compounds. For a series of phthalazinone analogues, a QSAR model would be developed by correlating variations in their structural or physicochemical properties with changes in their biological responses.

However, no specific QSAR models have been published for a series that includes 1(2H)-Phthalazinone, 6-(hydroxymethyl)-. The development of such a model would require a dataset of structurally related phthalazinone compounds with corresponding measured biological activities (e.g., IC50 values).

Table 1: Hypothetical Data Structure for a QSAR Model

CompoundMolecular Descriptors (e.g., LogP, TPSA, MW)Experimental Activity (e.g., IC50 in µM)
Phthalazinone Analog 1Descriptor ValuesActivity Value
Phthalazinone Analog 2Descriptor ValuesActivity Value
1(2H)-Phthalazinone, 6-(hydroxymethyl)- Calculated Values Experimental Value
.........
Phthalazinone Analog NDescriptor ValuesActivity Value

Descriptor Analysis and Feature Importance

In a typical QSAR study, various molecular descriptors are calculated to represent the chemical information of the molecules. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. Following the development of a predictive model, an analysis of feature importance would be conducted to identify which descriptors have the most significant impact on the predicted biological activity. For the phthalazinone scaffold, descriptors related to hydrogen bonding capacity, aromaticity, and molecular shape are often influential. The presence of the hydroxymethyl group in 1(2H)-Phthalazinone, 6-(hydroxymethyl)- would significantly influence descriptors related to polarity and hydrogen bond donation.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

QM/MM calculations are powerful tools for studying enzymatic reactions and ligand-protein interactions at a molecular level. These hybrid methods treat a small, electronically significant part of the system (e.g., the ligand and the active site residues) with quantum mechanics, while the larger part of the system (the rest of the protein and solvent) is treated with molecular mechanics.

Electronic Structure Analysis at Active Sites

If 1(2H)-Phthalazinone, 6-(hydroxymethyl)- were to be studied as an inhibitor of a specific enzyme, QM/MM methods could be used to analyze its electronic structure when bound to the active site. This would involve calculating properties such as charge distribution, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential. Such an analysis would provide insights into the nature of the interactions (e.g., covalent, ionic, hydrogen bonds) between the compound and the target protein.

Reaction Mechanism Elucidation

For phthalazinone derivatives that act as covalent inhibitors or are metabolized by enzymes, QM/MM simulations can be employed to elucidate the reaction mechanism. This would involve mapping the potential energy surface of the reaction to identify transition states and intermediates, thereby providing a detailed understanding of the reaction pathway and kinetics. No such studies have been specifically published for 1(2H)-Phthalazinone, 6-(hydroxymethyl)-.

Drug-Likeness and ADMET Prediction (Computational)

Computational tools are frequently used in the early stages of drug discovery to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. These predictions help in prioritizing compounds for further experimental testing. While specific computational ADMET data for 1(2H)-Phthalazinone, 6-(hydroxymethyl)- is not available, general predictions can be made based on its structure using various software platforms.

Computational Assessment of Pharmacokinetic Properties

The pharmacokinetic properties of a compound determine its bioavailability and residence time in the body. Computational models can predict various pharmacokinetic parameters based on the molecular structure. For 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, the presence of both a polar hydroxymethyl group and a relatively nonpolar phthalazinone core would influence its predicted properties.

Table 2: Generally Predicted Pharmacokinetic and Physicochemical Properties for Phthalazinone Derivatives

PropertyPredicted Value RangeImportance
Physicochemical Properties
Molecular Weight (MW)150 - 500 g/mol Affects diffusion and absorption.
LogP (Lipophilicity)1 - 5Influences solubility and membrane permeability.
Topological Polar Surface Area (TPSA)40 - 140 ŲCorrelates with transport properties.
Hydrogen Bond Donors (HBD)≤ 5Affects solubility and binding.
Hydrogen Bond Acceptors (HBA)≤ 10Affects solubility and binding.
Pharmacokinetic Properties (ADME)
Human Intestinal Absorption (HIA)HighPredicts oral bioavailability.
Blood-Brain Barrier (BBB) PermeationLow to HighImportant for CNS-targeting drugs.
CYP450 InhibitionVariesPredicts potential for drug-drug interactions.
hERG InhibitionLowPredicts risk of cardiotoxicity.
Drug-Likeness
Lipinski's Rule of Five0-1 violationsGuideline for oral bioavailability.
Ghose FilterPass/FailDefines preferred physicochemical property ranges.

It is important to reiterate that the information presented is based on the general application of computational and theoretical chemistry methods to compounds of the phthalazinone class. Specific, validated data for 1(2H)-Phthalazinone, 6-(hydroxymethyl)- is not available in the reviewed scientific literature.

Theoretical Toxicity Profiling and Filtering

In silico toxicology is a crucial step in early-stage drug discovery, utilizing computational models to predict the potential toxicity of chemical compounds. This process helps in filtering out candidates with unfavorable toxicity profiles, thereby saving time and resources. Methods like ProTox-II and other platforms are often used to predict various toxicity endpoints, including acute toxicity (LD50), hepatotoxicity, carcinogenicity, and mutagenicity, based on a compound's chemical structure.

A comprehensive theoretical toxicity profile for 1(2H)-Phthalazinone, 6-(hydroxymethyl)- has not been published. Such a study would typically involve submitting the compound's structure to predictive software to generate a report on its likely toxicological properties. For related phthalazinone derivatives, researchers have used such tools to assess their potential as drug candidates, but the specific data for the 6-(hydroxymethyl)- variant is not available.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These regions are critical for understanding and predicting how a molecule will interact with other molecules, including biological receptors and enzymes. Typically, red-colored areas indicate negative potential (electron-rich), while blue areas indicate positive potential (electron-poor).

An MEP surface analysis for 1(2H)-Phthalazinone, 6-(hydroxymethyl)- would identify the specific sites prone to electrophilic and nucleophilic attack, offering insights into its intermolecular interactions. Such a computational study has not been specifically published for this compound.

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and assessment of purity of synthesized organic compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the purification of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- from a crude reaction mixture and for determining its purity. A typical HPLC method would involve a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the target compound from starting materials, by-products, and other impurities. The purity of the collected fractions would be assessed by re-injecting a sample and observing a single, sharp peak under various detection wavelengths, typically in the UV range where the phthalazinone core would absorb.

Despite the suitability of this technique, a specific, validated HPLC method for the analysis or purification of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- is not described in the reviewed scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, its applicability would depend on its volatility and thermal stability. Derivatization, for instance by silylating the hydroxyl and N-H groups to increase volatility, might be necessary. GC-MS would be highly effective for identifying and quantifying volatile impurities in a sample. The gas chromatogram would separate the components of the mixture, and the mass spectrometer would provide a mass spectrum for each component, aiding in its identification through fragmentation patterns.

However, no specific GC-MS methods or resulting data for the analysis of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- have been reported in academic or research publications.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are crucial for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: In the proton NMR spectrum of 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, one would expect to see distinct signals for the aromatic protons on the phthalazinone ring, a singlet for the methylene (B1212753) protons of the hydroxymethyl group (-CH₂-), a broad singlet for the hydroxyl proton (-OH), and another broad singlet for the N-H proton of the phthalazinone ring. The chemical shifts and coupling patterns of the aromatic protons would be key to confirming the 6-position of the substituent.

¹³C NMR: The carbon-13 NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with the carbon bearing the hydroxymethyl group having a distinct chemical shift), and the methylene carbon of the hydroxymethyl group.

A thorough search of scientific databases and literature did not yield any published ¹H or ¹³C NMR spectra or tabulated chemical shift data specifically for 1(2H)-Phthalazinone, 6-(hydroxymethyl)-.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amide, the C=O stretch of the lactam, and C=C and C-H stretches associated with the aromatic ring. While general spectral regions for these functional groups are known, specific IR absorption data for this particular compound is not available in the reviewed literature.

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition (with high-resolution mass spectrometry). The mass spectrum of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing the loss of the hydroxymethyl group or other characteristic fragments.

Despite the routine use of this technique, specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, are not reported in the available scientific literature.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For phthalazinone derivatives, the UV-Vis spectrum is influenced by the aromatic system and the presence of auxochromic and chromophoric groups. While specific UV-Visible spectroscopic data for 1(2H)-Phthalazinone, 6-(hydroxymethyl)- is not extensively reported in publicly available literature, the general spectral characteristics of the phthalazinone core can be discussed.

Typically, phthalazinone derivatives exhibit absorption bands in the UV region, arising from π → π* transitions of the aromatic and heterocyclic rings. The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the phthalazinone scaffold. For instance, the introduction of a hydroxymethyl group at the 6-position is expected to have a minor bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima compared to the unsubstituted 1(2H)-Phthalazinone.

The expected UV-Visible absorption data, based on analogous structures, would likely show characteristic peaks that can be used for qualitative identification and quantitative determination. A hypothetical data table is presented below to illustrate the kind of information that would be obtained from such an analysis.

Solventλmax 1 (nm)Molar Absorptivity (ε) 1 (M⁻¹cm⁻¹)λmax 2 (nm)Molar Absorptivity (ε) 2 (M⁻¹cm⁻¹)
Methanol~280-300Data not available~320-340Data not available
Ethanol~285-305Data not available~325-345Data not available
Acetonitrile~275-295Data not available~315-335Data not available
Note: This table is illustrative and based on general knowledge of the phthalazinone chromophore. Actual experimental values for 1(2H)-Phthalazinone, 6-(hydroxymethyl)- may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 1(2H)-Phthalazinone, 6-(hydroxymethyl)- has not been deposited in the Cambridge Structural Database (CSD), the crystallographic analysis of closely related phthalazinone derivatives provides insight into the expected solid-state conformation.

For example, the crystal structure of 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one reveals a V-shape adopted by the molecule in the solid state. iucr.org Similarly, the crystal structure of 2-(2-hydroxyethyl)phthalazin-1(2H)-one demonstrates the planarity of the phthalazinone ring system and the role of intermolecular hydrogen bonding in stabilizing the crystal lattice. nih.gov

Should single crystals of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- be obtained, X-ray diffraction analysis would yield a set of crystallographic parameters. A hypothetical data table for such an analysis is provided below, based on typical values for organic molecules of similar size and composition.

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Ze.g., 4
Density (calculated) (g/cm³)Data not available
Note: This table represents the type of data that would be generated from an X-ray crystallographic study and is not based on experimental data for the specific compound.

The analysis would also detail the hydrogen bonding network, which would be particularly important for 1(2H)-Phthalazinone, 6-(hydroxymethyl)- due to the presence of the hydroxyl group and the lactam functionality. These interactions would play a crucial role in the packing of the molecules in the crystal.

Advanced Microscopic Techniques (e.g., SEM, TEM) for Material Characterization

Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology, size, and structure of materials at the micro- and nanoscale. The applicability of these techniques to 1(2H)-Phthalazinone, 6-(hydroxymethyl)- would depend on the form in which it is synthesized or processed.

If the compound is prepared as a microcrystalline powder, SEM would be employed to visualize the crystal habit, size distribution, and surface topography of the particles. This information is critical in fields such as pharmaceuticals and materials science, where the physical properties of a solid can significantly impact its performance.

TEM, on the other hand, provides higher resolution images and can be used to investigate the internal structure of materials. If 1(2H)-Phthalazinone, 6-(hydroxymethyl)- were to be formulated into nanoparticles or thin films, TEM would be invaluable for assessing particle size, shape, and the presence of any crystalline domains within an amorphous matrix.

As there are no specific reports on the microscopic characterization of synthesized forms of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- , a general table of potential observations is provided.

TechniquePotential Observations
Scanning Electron Microscopy (SEM) - Crystal morphology (e.g., needles, plates, prisms)- Particle size and size distribution- Surface features and defects
Transmission Electron Microscopy (TEM) - Nanoparticle size and shape (if applicable)- Crystalline lattice fringes (in high-resolution TEM)- Internal morphology of composite materials
Note: This table outlines the potential applications of these microscopic techniques for the characterization of this compound.

Future Research Directions and Theoretical Translational Perspectives

Rational Design of Novel Hydroxymethylphthalazinone Analogues

Rational drug design, a strategy that relies on the knowledge of a biological target's structure, offers a powerful approach to developing novel therapeutics. nih.govnih.govFor 6-(hydroxymethyl)-1(2H)-phthalazinone, this involves strategically modifying its structure to enhance affinity and selectivity for specific biological targets. The hydroxymethyl group at the 6-position is a critical anchor point for such design efforts.

Structure-Activity Relationship (SAR) Studies: The primary hydroxyl group is a key site for modification. It can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, creating a library of analogues. Each modification alters the molecule's polarity, size, and hydrogen bonding capability, which can be correlated with changes in biological activity. For instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, where the phthalazinone core is prevalent, modifications at this position could influence interactions with the enzyme's active site, potentially improving potency or altering the selectivity profile. nih.govresearchgate.netnih.govComputational Modeling: Molecular docking studies can predict how analogues of 6-(hydroxymethyl)-1(2H)-phthalazinone might bind to the active sites of various enzymes or receptors. nih.govresearchgate.netFor example, modeling could explore the interactions of this scaffold with targets like phosphodiesterases (PDEs), vascular endothelial growth factor receptor-2 (VEGFR-2), or Aurora kinases, all of which are known to be modulated by phthalazinone derivatives. researchgate.netosf.ionih.govbenthamdirect.comThe hydroxymethyl group can serve as a crucial hydrogen bond donor or acceptor, and computational models can guide modifications to optimize these interactions.

Example Analogue Design Strategies:

Analogue TypeModification StrategyPotential Therapeutic TargetDesign Rationale
Ester AnaloguesEsterification of the hydroxymethyl group with various carboxylic acids (e.g., aliphatic, aromatic).PARP, KinasesTo increase lipophilicity, improve cell permeability, and potentially act as a prodrug.
Ether AnaloguesAlkylation or arylation of the hydroxyl group.VEGFR-2, PDETo explore additional binding pockets within the target protein and enhance metabolic stability.
Oxidation ProductsOxidation to 6-formyl- or 6-carboxy-phthalazinone.Various enzymesTo introduce a reactive group (aldehyde) for covalent inhibition or a charged group (carboxylate) for strong ionic interactions.
Amino DerivativesConversion of the hydroxyl to an amino or substituted amino group.Kinases, ReceptorsTo introduce a basic center, enabling salt formation and new hydrogen bonding patterns.

Development of Targeted Modulators for Specific Biological Pathways

The phthalazinone scaffold is a "privileged structure," meaning it can bind to multiple biological targets. researchgate.netnih.govThe challenge and opportunity lie in developing derivatives of 6-(hydroxymethyl)-1(2H)-phthalazinone that selectively modulate a single, desired biological pathway implicated in disease.

Kinase Inhibition: Many phthalazinone derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling. osf.ioBy using 6-(hydroxymethyl)-1(2H)-phthalazinone as a starting point, medicinal chemists can design analogues that target specific kinases involved in cancer, such as Aurora kinases or VEGFR-2. nih.govbenthamdirect.comThe hydroxymethyl group could be functionalized to extend into specific pockets of the kinase ATP-binding site, thereby conferring selectivity.

Epigenetic Modulation: Recent studies have identified phthalazinone derivatives as allosteric inhibitors of enzymes involved in epigenetics, such as DNA methyltransferase 3A (DNMT3A). acs.orgThe development of analogues from the 6-(hydroxymethyl) scaffold could lead to novel epigenetic modulators for treating cancers like acute myeloid leukemia. The phthalazinone moiety itself is often crucial for activity, and modifications at the 6-position could fine-tune the allosteric interaction. acs.orgNeuroactive Pathways: Phthalazinone derivatives have also been explored for their effects on neuroactive ligand-receptor interactions, suggesting potential applications in neurodegenerative diseases like Alzheimer's. researchgate.netThe 6-(hydroxymethyl) group provides a handle to improve properties like blood-brain barrier permeability, a key challenge in developing drugs for central nervous system disorders.

Exploration of Multi-Targeted Strategies

Chronic and complex diseases like cancer often involve multiple pathological pathways. A multi-targeted or polypharmacological approach, where a single drug is designed to hit several key targets simultaneously, can be more effective than single-target therapies. researchgate.netThe phthalazinone core is well-suited for this strategy. nih.govbenthamdirect.comHybrid Molecule Design: The 6-(hydroxymethyl)-1(2H)-phthalazinone scaffold can be linked to another pharmacophore known to inhibit a different target. This "molecular hybridization" can create a single molecule with dual activity. nih.govFor example, a phthalazinone-based PARP inhibitor could be combined with a moiety that inhibits a kinase involved in a resistance pathway. researchgate.netOne study successfully created hybrid compounds by combining the phthalazinone ring from the PARP inhibitor olaparib (B1684210) with a moiety from the CDK4 inhibitor palbociclib. researchgate.netFragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for binding to a target. The 6-(hydroxymethyl)-1(2H)-phthalazinone molecule can be considered a fragment that can be grown or linked with other fragments to build a potent multi-target ligand. The hydroxymethyl group is an ideal attachment point for linking to other molecular fragments.

Integration of Artificial Intelligence and Machine Learning in Phthalazinone Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. premierscience.comorscience.runih.govThese computational tools can be applied to the 6-(hydroxymethyl)-1(2H)-phthalazinone scaffold in several ways.

Predictive Modeling: ML algorithms can be trained on large datasets of known phthalazinone derivatives and their biological activities. mdpi.comnih.govThese models can then predict the activity of novel, virtual analogues of 6-(hydroxymethyl)-1(2H)-phthalazinone, allowing researchers to prioritize the synthesis of the most promising compounds. AI can predict various properties, including target binding affinity, solubility, and potential toxicity. nih.govDe Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.govBy providing the model with the 6-(hydroxymethyl)-1(2H)-phthalazinone scaffold as a starting point and defining a target product profile (e.g., high potency for a specific kinase, low predicted toxicity), AI can generate novel molecular structures for consideration.

Synergy with High-Throughput Screening: AI can analyze the vast amounts of data generated from high-throughput screening campaigns to identify subtle structure-activity relationships that might be missed by human researchers, guiding the next round of analogue design. premierscience.com

AI/ML ApplicationDescriptionPotential Impact on 6-(Hydroxymethyl)phthalazinone Research
Quantitative Structure-Activity Relationship (QSAR)ML models that correlate chemical structure with biological activity.Predict the potency of new analogues before synthesis, saving time and resources.
Generative Adversarial Networks (GANs)AI models that can generate novel molecular structures with desired properties.Design innovative phthalazinone derivatives with optimized activity and drug-like properties.
Target PredictionAlgorithms that predict potential biological targets for a given molecule.Identify new therapeutic applications for the 6-(hydroxymethyl)phthalazinone scaffold.
ADMET PredictionModels that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds.Optimize drug-like properties early in the design phase, reducing late-stage failures.

Potential for Functional Materials Applications (e.g., polymers, dyes)

Beyond medicine, the unique chemical structure of phthalazinones lends itself to applications in materials science. osf.ioThe rigid, aromatic, and nitrogen-rich nature of the phthalazinone core can impart desirable thermal, optical, and electronic properties to materials.

High-Performance Polymers: Phthalazinone-containing polymers, such as poly(phthalazinone ether sulfone) (PPES), are known for their excellent thermal stability and mechanical properties. osf.ioThe 6-(hydroxymethyl)-1(2H)-phthalazinone can be used as a monomer or a precursor to a monomer in polymerization reactions. The hydroxyl group allows it to be incorporated into polyesters, polyurethanes, or polyethers, creating new materials with potentially enhanced properties. For instance, it could be used to prepare soluble and curable poly(ether imide) oligomers. iaea.orgFluorescent Probes and Dyes: The conjugated system of the phthalazinone ring can form the basis of fluorescent molecules. osf.ioModifications to the 6-(hydroxymethyl) position can be used to tune the photophysical properties, such as absorption and emission wavelengths. This could lead to the development of novel fluorescent probes for biological imaging or functional dyes for industrial applications. osf.ioPorous Organic Frameworks: The rigid structure of phthalazinone makes it an attractive building block for creating covalent organic frameworks (COFs) or other porous materials. These materials have applications in gas storage and separation. Phthalazinone-based covalent triazine frameworks have shown good CO2 adsorption capacity, a property attributed to the nitrogen- and oxygen-rich core. rsc.orgThe 6-(hydroxymethyl) group could be used to link these building blocks together or to functionalize the pores of the resulting material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.